molecular formula C10H10O4S B6143159 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid CAS No. 247228-33-7

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid

Cat. No.: B6143159
CAS No.: 247228-33-7
M. Wt: 226.25 g/mol
InChI Key: OKQUASIPWNWBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is a synthetic carboxylic acid derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to an acetic acid moiety via a sulfanyl (thioether) group. This compound has garnered attention for its anti-inflammatory properties, demonstrating potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQUASIPWNWBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable sulfanyl acetic acid derivative. One common method involves the use of a base such as lithium hydride (LiH) in a polar aprotic solvent to facilitate the nucleophilic substitution reaction . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for scalability, and the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the benzodioxin ring or the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzodioxin derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring system can interact with hydrophobic pockets in proteins, while the sulfanyl acetic acid moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Benzodioxin Acetic Acid Derivatives

Compounds sharing the benzodioxin-acetic acid backbone but differing in substituents exhibit varying anti-inflammatory activities:

Compound Name Substituent/Modification Biological Activity Reference
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid None (parent structure) Comparable to Ibuprofen in rat paw edema
2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid Pyrrole ring substitution Superior to Ibuprofen
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid Data limited; 97% purity

Key Findings :

  • The parent compound (without additional substituents) matches Ibuprofen in efficacy, suggesting the benzodioxin-acetic acid framework itself is pharmacologically active .
  • Introducing a pyrrole ring (compound 162) enhances anti-inflammatory activity, likely due to increased π-π interactions or improved binding affinity .

Sulfanyl vs. Sulfonyl Derivatives

Modifications to the sulfur-containing group significantly alter chemical properties:

Compound Name Sulfur Group Potential Impact
Target compound Sulfanyl (thioether) Moderate electron-donating; redox-active
[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)(methyl)amino]acetic acid Sulfonyl (sulfone) Electron-withdrawing; increased stability
4-(2,3-Dihydro-1,4-benzodioxin-6-yl) butanoic acid No sulfur Reduced potential for thiol-mediated interactions

Key Findings :

  • Sulfonyl groups enhance metabolic stability but may reduce bioavailability due to higher polarity .
  • Sulfanyl groups in the target compound could participate in disulfide bond formation or metal chelation, influencing mechanism of action .

Amide Derivatives

Replacing the acetic acid with an amide group alters pharmacokinetics:

Compound Name Structure Notable Features
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Thiadiazole-sulfanyl-acetamide Extended heterocyclic system; potential protease inhibition
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Triazine-thiol-acetamide Rare chemical; limited data on activity

Key Findings :

  • Amide derivatives often exhibit prolonged half-lives but may require enzymatic hydrolysis for activation .

Comparison with Classical NSAIDs

While the target compound matches Ibuprofen in efficacy, structural differences influence their pharmacodynamic profiles:

Feature 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid Ibuprofen
Core Structure Benzodioxin + acetic acid Arylpropionic acid
Lipophilicity Higher (due to benzodioxin) Moderate
Mechanism COX inhibition (presumed) COX-1/COX-2 inhibition
Sulfur Functionality Sulfanyl group (redox modulation) None

Key Findings :

  • The benzodioxin ring may confer unique binding interactions with cyclooxygenase (COX) enzymes, distinct from Ibuprofen’s arylpropionic acid structure .
  • Sulfanyl groups could reduce gastrointestinal toxicity compared to carboxylic acids, though this requires validation .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is an organic compound characterized by a unique structural framework that combines a benzodioxin ring with a sulfanyl acetic acid moiety. This compound has garnered attention for its potential biological activities, which may include interactions with various biological targets, leading to therapeutic applications.

  • Molecular Formula : C10H10O4S
  • Molecular Weight : 226.25 g/mol
  • Structural Features : The compound features a benzodioxin ring system that enhances its interaction capabilities with biological molecules, making it a valuable candidate for pharmacological studies.

The biological activity of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The benzodioxin structure allows for hydrophobic interactions within protein binding sites, while the sulfanyl acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate enzyme activity or receptor signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid exhibit significant antioxidant activities. This property is essential for protecting cells from oxidative stress and may have implications in preventing chronic diseases.

Anti-inflammatory Effects

Studies have shown that derivatives of benzodioxin compounds can inhibit inflammatory pathways. The sulfanyl group may enhance the anti-inflammatory potential by modulating cytokine production and immune responses.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various pathogens. The unique structure allows it to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study evaluated the antioxidant capacity of several benzodioxin derivatives, including 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid. The results indicated a significant reduction in free radical formation in vitro, suggesting potential applications in oxidative stress-related conditions .
  • Anti-inflammatory Mechanism Exploration
    • In a controlled experiment, the compound was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines. Results demonstrated a dose-dependent reduction in cytokine levels, supporting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy Assessment
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid exhibited notable antibacterial activity. The compound showed effectiveness at concentrations lower than those required for traditional antibiotics .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acidSimilar benzodioxin structure with a butanoic acid moietyModerate anti-inflammatory effects
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamidesSulfonamide group attached to the benzodioxin ringEnhanced antimicrobial properties

Q & A

What are the standard synthetic protocols for preparing 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid, and what key intermediates are involved?

Level : Basic
Methodology :
The synthesis typically involves nucleophilic substitution on the benzodioxin ring. A common route includes:

Sulfanyl Group Introduction : Reacting 2,3-dihydro-1,4-benzodioxin-6-thiol with chloroacetic acid under basic conditions (e.g., NaOH or K₂CO₃) to form the thioether linkage.

Intermediate Isolation : The sulfanylacetic acid derivative is purified via recrystallization or column chromatography.
Key intermediates include the thiol precursor and the sulfonyl/sulfanyl derivatives formed during substitution .

How can researchers determine the regioselectivity of sulfanyl group introduction in the benzodioxin ring during synthesis?

Level : Advanced
Methodology :
Regioselectivity is influenced by electronic and steric factors. To confirm the substitution site:

  • NMR Analysis : Compare 1H^1H- and 13C^{13}C-NMR shifts of the product with computational predictions (e.g., DFT calculations) for different substitution patterns.
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign the sulfanyl group position.
  • Competitive Reaction Studies : Vary reaction conditions (e.g., solvent polarity, temperature) to observe preferential substitution .

Which spectroscopic techniques are essential for confirming the structure of this compound?

Level : Basic
Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm the benzodioxin scaffold, sulfanyl linkage, and acetic acid moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • IR Spectroscopy : Identify characteristic S–C and C=O stretches (~650 cm1^{-1} and ~1700 cm1^{-1}, respectively).
  • HPLC-PDA : Assess purity and detect by-products .

What methodologies are recommended to study the interaction between this compound and biological targets like enzymes or receptors?

Level : Advanced
Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KDK_D) in real time using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.
  • Fluorescence Polarization : Monitor competitive displacement of fluorescent probes.
  • Cellular Assays : Use reporter gene systems or calcium flux assays to evaluate functional activity .

What challenges arise in achieving high purity for this compound, and what purification methods are effective?

Level : Basic
Methodology :
Challenges :

  • By-products from incomplete substitution or oxidation of the sulfanyl group.
  • Residual solvents or unreacted precursors.
    Solutions :
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery.
  • HPLC Prep : Reverse-phase C18 columns for final polishing .

How should discrepancies in biological activity data across studies be addressed?

Level : Advanced
Methodology :

  • Batch-to-Batch Variability : Validate purity and stereochemistry (if applicable) via chiral HPLC or CD spectroscopy.
  • Assay Conditions : Standardize protocols (e.g., buffer pH, temperature) to minimize experimental variance.
  • Orthogonal Assays : Cross-validate using multiple techniques (e.g., SPR + ITC) to confirm binding affinity.
  • Meta-Analysis : Compare data across studies while accounting for differences in cell lines or target isoforms .

What factors influence the compound's stability, and how can storage conditions be optimized?

Level : Basic
Methodology :
Instability Factors :

  • Oxidation of the sulfanyl group to sulfoxide/sulfone.
  • Hydrolysis of the acetic acid ester (if present).
    Storage Recommendations :
  • Temperature : Store at –20°C under inert gas (N₂/Ar).
  • Light Protection : Use amber vials to prevent photodegradation.
  • Desiccant : Include silica gel to mitigate moisture-induced degradation .

How can molecular docking or DFT calculations predict the binding modes of this compound with biological targets?

Level : Advanced
Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonds with the acetic acid group and π-π stacking with the benzodioxin ring.
  • DFT Calculations : Optimize the compound’s geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • MD Simulations : Run nanosecond-scale simulations to assess binding stability and conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.